1-Pyrazolidinecarboxamide, N-(4-bromophenyl)-3-oxo-4,5-diphenyl-, (4S,5R)-
Overview
Description
1-Pyrazolidinecarboxamide, N-(4-bromophenyl)-3-oxo-4,5-diphenyl-, (4S,5R)- (hereafter referred to as 4S,5R-1-PBC) is an organic compound that has been studied in recent years due to its potential applications in medicinal chemistry. 4S,5R-1-PBC is a brominated pyrazolidinecarboxamide, a type of heterocyclic compound that is composed of a five-membered ring with a nitrogen atom and two oxygen atoms. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.
Scientific Research Applications
Neuroscience: Opioid Dependence and the Cholecystokinin System
Summary of Application
LY 288513 is a selective CCK2 receptor antagonist . It has been shown to display anxiolytic and antipsychotic properties in vivo . Its role in the regulation of morphine dependence has been investigated, with a focus on the effects of endogenous and exogenous cholecystokinin octapeptide (CCK-8) .
Methods of Application or Experimental Procedures
In one study, a SH-SY5Y cell model was used, in which the μ-opioid receptor, CCK1/2 receptors, and endogenous CCK are co-expressed . The cells were treated with morphine (10 μM) for 48 hours, after which naloxone (10 μM) was administered, inducing a cAMP overshoot indicative of cellular morphine dependence . The effects of LY 288513 (a CCK2 receptor antagonist) and L-364,718 (a CCK1 receptor antagonist) were then investigated .
Results or Outcomes
The study found that LY 288513 at 1–10 μM inhibited the naloxone-precipitated cAMP overshoot, but the CCK1 receptor antagonist (L-364,718) did not . Interestingly, CCK-8, a strong CCK receptor agonist, dose-dependently inhibited the naloxone-precipitated cAMP overshoot in SH-SY5Y cells when co-pretreated with morphine . The study concluded that the CCK2 receptor is necessary for low concentrations of endogenous CCK to potentiate morphine dependence in SH-SY5Y cells .
Pharmacology: Opioid Withdrawal and Conditioned Place Aversion
Summary of Application
LY 288513 has been studied in the context of opioid withdrawal, specifically in the acquisition of naloxone-precipitated withdrawal-induced conditioned place aversion (CPA) in rats . This research is part of a broader effort to understand the role of the cholecystokinin (CCK) system in opioid dependence .
Methods of Application or Experimental Procedures
In the study, rats were made dependent on morphine and then given naloxone to precipitate withdrawal . The CCK2 receptor antagonist LY 288513 was administered intracerebroventricularly (i.c.v.) at a dose of 10 µg prior to naloxone administration . The effects of LY 288513 on the acquisition of CPA were then assessed .
Results or Outcomes
The study found that LY 288513 inhibited the acquisition of CPA when given prior to naloxone administration in morphine-dependent rats . This suggests that the CCK2 receptor, which LY 288513 selectively antagonizes, may play a role in opioid withdrawal .
properties
IUPAC Name |
(4S,5R)-N-(4-bromophenyl)-3-oxo-4,5-diphenylpyrazolidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c23-17-11-13-18(14-12-17)24-22(28)26-20(16-9-5-2-6-10-16)19(21(27)25-26)15-7-3-1-4-8-15/h1-14,19-20H,(H,24,28)(H,25,27)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUQHXHWJWQXSD-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrazolidinecarboxamide, N-(4-bromophenyl)-3-oxo-4,5-diphenyl-, (4S,5R)- | |
CAS RN |
147523-65-7 | |
Record name | LY 288513 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147523657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-288513 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470GWP2CA0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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